
(S)-2-Amino-2-(quinolin-2-yl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-amino-2-(quinolin-2-yl)ethan-1-ol: is an organic compound that features a quinoline ring attached to an amino alcohol moiety
准备方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (2S)-2-amino-2-(quinolin-2-yl)ethan-1-ol typically begins with quinoline derivatives and amino alcohols.
Reaction Conditions: One common method involves the nucleophilic addition of an amino alcohol to a quinoline derivative under basic conditions. The reaction is often carried out in the presence of a catalyst such as a Lewis acid to facilitate the formation of the desired product.
Purification: The product is usually purified by recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods:
Scale-Up: For industrial production, the synthesis is scaled up using batch or continuous flow reactors.
Optimization: Reaction conditions are optimized to maximize yield and minimize by-products. This may involve adjusting temperature, pressure, and the concentration of reactants.
Purification: Industrial purification methods may include distillation, crystallization, and advanced chromatographic techniques.
化学反应分析
Types of Reactions:
Oxidation: (2S)-2-amino-2-(quinolin-2-yl)ethan-1-ol can undergo oxidation reactions to form quinoline-based ketones or aldehydes.
Reduction: The compound can be reduced to form various quinoline-based alcohols or amines.
Substitution: It can participate in substitution reactions, where the amino or hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products:
Oxidation Products: Quinoline-based ketones and aldehydes.
Reduction Products: Quinoline-based alcohols and amines.
Substitution Products: Various quinoline derivatives with different functional groups.
科学研究应用
Chemistry:
Catalysis: (2S)-2-amino-2-(quinolin-2-yl)ethan-1-ol is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Biological Probes: It is used as a probe in biological studies to investigate cellular processes.
Medicine:
Drug Development: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Pharmacology: Studies focus on its interaction with biological targets and its pharmacokinetic properties.
Industry:
Material Science: (2S)-2-amino-2-(quinolin-2-yl)ethan-1-ol is used in the development of new materials with specific properties.
Chemical Manufacturing: It is employed in the production of various chemicals and intermediates.
作用机制
Molecular Targets and Pathways:
Enzyme Interaction: The compound interacts with specific enzymes, inhibiting their activity and affecting metabolic pathways.
Receptor Binding: It binds to certain receptors, modulating their activity and influencing cellular signaling pathways.
Mechanism:
Binding: The compound binds to the active site of enzymes or receptors, blocking their normal function.
Inhibition: By inhibiting enzyme activity or receptor function, it alters the biochemical pathways, leading to the desired therapeutic effects.
相似化合物的比较
(2S)-2-amino-2-(quinolin-3-yl)ethan-1-ol: Similar structure but with the amino alcohol moiety attached at a different position on the quinoline ring.
(2S)-2-amino-2-(quinolin-4-yl)ethan-1-ol: Another isomer with the amino alcohol moiety attached at the fourth position of the quinoline ring.
Uniqueness:
Position of Substitution: The position of the amino alcohol moiety on the quinoline ring affects the compound’s reactivity and biological activity.
Functional Groups: The presence of both amino and hydroxyl groups provides unique chemical properties, making it versatile in various applications.
属性
分子式 |
C11H12N2O |
|---|---|
分子量 |
188.23 g/mol |
IUPAC 名称 |
(2S)-2-amino-2-quinolin-2-ylethanol |
InChI |
InChI=1S/C11H12N2O/c12-9(7-14)11-6-5-8-3-1-2-4-10(8)13-11/h1-6,9,14H,7,12H2/t9-/m1/s1 |
InChI 键 |
ZIXRQQSMRXAUAN-SECBINFHSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C=CC(=N2)[C@@H](CO)N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl3,6-diazabicyclo[3.2.2]nonane-6-carboxylatehydrochloride](/img/structure/B13587984.png)

![N-({3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]phenyl}methyl)-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxamide hydrochloride](/img/structure/B13587996.png)
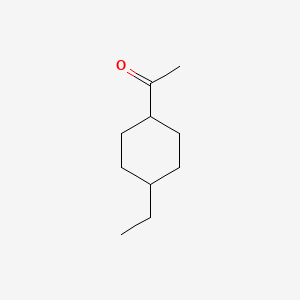
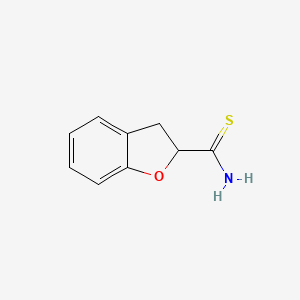
![rac-(1R,4R,5S)-5-methoxy-5-methylbicyclo[2.2.1]heptan-2-one](/img/structure/B13588013.png)

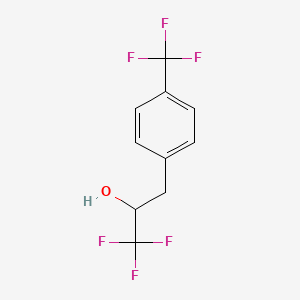
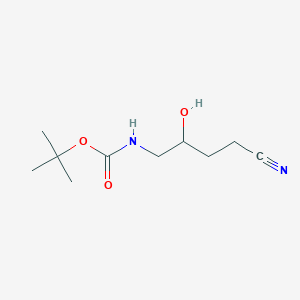
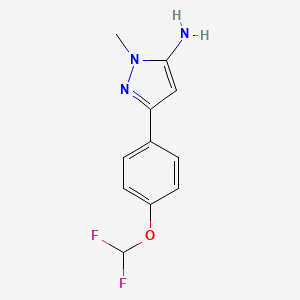
![(1S,3S,5S,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylicacid,trifluoroaceticacid](/img/structure/B13588062.png)
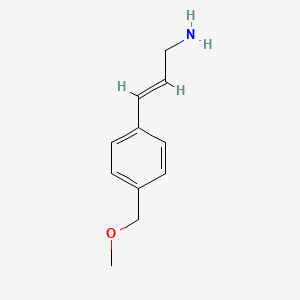
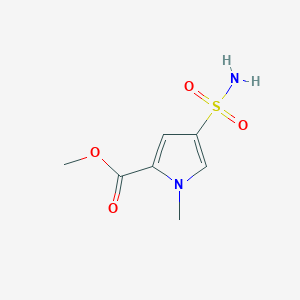
![tert-butylN-{[2-(aminomethyl)-octahydropentalen-2-yl]methyl}carbamate](/img/structure/B13588070.png)
